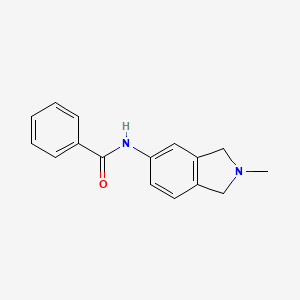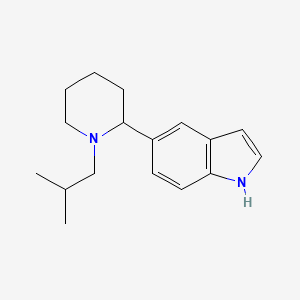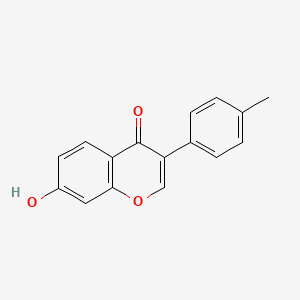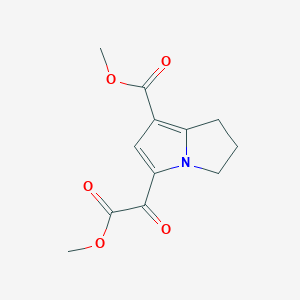
2-(Bromomethyl)-3-chloroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(溴甲基)-3-氯喹喔啉是一种属于喹喔啉家族的杂环化合物。喹喔啉以其多样的生物活性而闻名,并被用于医药化学、农业和材料科学等各个领域。喹喔啉环上同时存在溴甲基和氯取代基,使其对合成化学家特别感兴趣,因为它具有潜在的反应性和应用。
准备方法
合成路线和反应条件
2-(溴甲基)-3-氯喹喔啉的合成通常涉及3-氯喹喔啉的溴化。一种常见的方法是在偶氮二异丁腈 (AIBN) 等自由基引发剂存在的情况下,使用 N-溴代琥珀酰亚胺 (NBS) 作为溴化剂。 反应通常在二氯甲烷等惰性溶剂中于回流条件下进行 .
工业生产方法
2-(溴甲基)-3-氯喹喔啉的工业生产可能涉及连续流动工艺,以确保一致的质量和产量。使用自动化系统添加试剂和控制反应条件可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
2-(溴甲基)-3-氯喹喔啉可以进行各种类型的化学反应,包括:
亲核取代: 溴甲基可以被胺、硫醇或醇盐等亲核试剂取代。
氧化: 该化合物可以被氧化形成具有不同氧化态的喹喔啉衍生物。
还原: 还原反应可以导致形成部分或完全还原的喹喔啉衍生物。
常用试剂和条件
亲核取代: 常用试剂包括叠氮化钠、硫醇钾和醇盐离子。反应通常在极性非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中于高温下进行。
氧化: 可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等氧化剂。
还原: 在这些反应中,通常使用硼氢化钠或氢化锂铝等还原剂。
主要形成的产物
亲核取代: 根据所用亲核试剂的不同,具有各种官能团的取代喹喔啉。
还原: 可能表现出不同生物活性的还原喹喔啉衍生物。
科学研究应用
2-(溴甲基)-3-氯喹喔啉在科学研究中有多种应用:
医药化学: 它被用作合成潜在药物剂(包括抗癌和抗菌化合物)的构建块。
生物学: 该化合物可用于研究喹喔啉衍生物与酶和受体等生物靶标的相互作用。
材料科学: 它被用于开发有机半导体和其他先进材料。
农业: 该化合物可用于合成具有除草剂或杀虫剂特性的农药。
作用机理
2-(溴甲基)-3-氯喹喔啉的作用机理取决于其具体应用。在医药化学中,它可能通过抑制参与疾病途径的酶或受体而发挥作用。溴甲基可以与生物分子中的亲核位点形成共价键,从而导致其功能抑制。氯取代基可以增强化合物与其分子靶标的结合亲和力和选择性。
作用机制
The mechanism of action of 2-(Bromomethyl)-3-chloroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function. The chloro substituent can enhance the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
类似化合物
2-(溴甲基)二苯甲酮: 结构类似,但缺少喹喔啉环中的氮原子。
2-(溴甲基)丙烯酸酯: 包含溴甲基,但具有不同的核心结构。
2-溴甲基-1,3-二氧戊环: 另一个具有不同杂环的溴甲基化合物。
独特性
2-(溴甲基)-3-氯喹喔啉的独特之处在于喹喔啉环上同时存在溴甲基和氯取代基。这种官能团的组合为各种领域进一步的化学修饰和应用提供了通用的平台。喹喔啉核心还赋予独特的电子和空间特性,这些特性会影响化合物的反应性和生物活性。
属性
IUPAC Name |
2-(bromomethyl)-3-chloroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZBYZSKKLRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)







![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)



